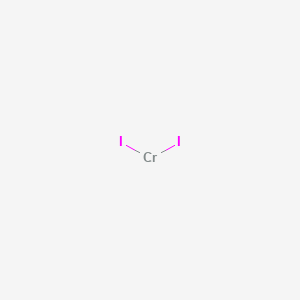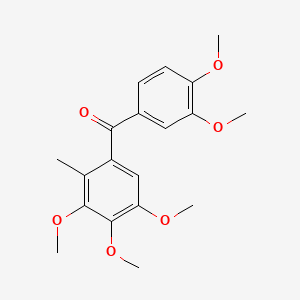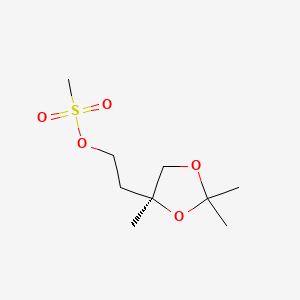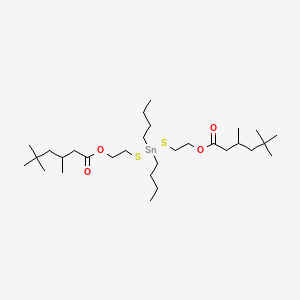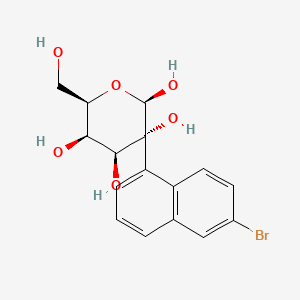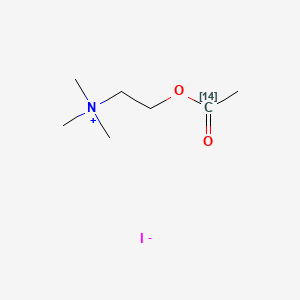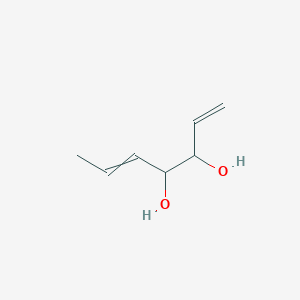![molecular formula C22H28F5NO3Si2 B13812831 Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C21H26F5NO2Si2. This compound is known for its unique structure, which includes a pentafluorophenyl group and trimethylsilyl groups, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of a precursor amine with pentafluorobenzaldehyde in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzeneethanamines.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-fluorine bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneethanamine, N-[(pentafluorophenyl)methylene]-3,4-bis[(trimethylsilyl)oxy]-
- N-[(Pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]benzeneethanamine
Uniqueness
Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may lack this functional group .
Propiedades
Fórmula molecular |
C22H28F5NO3Si2 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
N-[2-(3-methoxy-4-trimethylsilyloxyphenyl)-2-trimethylsilyloxyethyl]-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C22H28F5NO3Si2/c1-29-16-10-13(8-9-15(16)30-32(2,3)4)17(31-33(5,6)7)12-28-11-14-18(23)20(25)22(27)21(26)19(14)24/h8-11,17H,12H2,1-7H3 |
Clave InChI |
NSRYHLHYPBHYSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CN=CC2=C(C(=C(C(=C2F)F)F)F)F)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
